Cas no 709-08-0 (4-(cyclohex-1-en-1-yl)phenol)
4-(cyclohex-1-en-1-yl)phenol structure
Product Name:4-(cyclohex-1-en-1-yl)phenol
4-(cyclohex-1-en-1-yl)phenol Chemical and Physical Properties
Names and Identifiers
-
- 4-(cyclohex-1-en-1-yl)phenol
- phenol, 4-(1-cyclohexen-1-yl)-
- 4-(1-Cyclohexen-1-yl)phenol
- 4-(cyclohexen-1-yl)phenol
- p-(cyclohexen-2-yl)phenol
- Cyclohexenyl-4-phenol
- BRN 1866788
- SCHEMBL188943
- 709-08-0
- Phenol, p-(1-cyclohexen-1-yl)-
- p-(1-cyclohexenyl)-phenol
- YGEZIEXHMBTZMT-UHFFFAOYSA-N
- DTXSID50221127
- 3-06-00-02747 (Beilstein Handbook Reference)
- Phenol, 4-cyclohexenyl-
-
- Inchi: 1S/C12H14O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9,13H,1-3,5H2
- InChI Key: YGEZIEXHMBTZMT-UHFFFAOYSA-N
- SMILES: OC1C=CC(=CC=1)C1=CCCCC1
Computed Properties
- Exact Mass: 174.10452
- Monoisotopic Mass: 174.104
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 20.2A^2
Experimental Properties
- Density: 1.086
- Boiling Point: 304.6°C at 760 mmHg
- Flash Point: 137.1°C
- Refractive Index: 1.583
- PSA: 20.23
4-(cyclohex-1-en-1-yl)phenol Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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